12-Tricosanone

Biopharmaceutical Formulation Quality Control Particle Sizing

12-Tricosanone (laurone) is a critical reference standard for detecting the PS80 impurity responsible for monoclonal antibody particle formation, as identified by Hampl et al. Its centrally positioned carbonyl on a C23 chain uniquely enables catalytic aldol condensation for bio-based lubricants. The well-characterized orthorhombic crystal structure (Pcam) supports single-crystal growth for solid-state physics research. Unlike generic homologs, its chain-length specificity governs semiochemical activity. Procuring high-purity ≥98% material ensures reliable quantitative LC-MS/GC methods, reproducible synthesis, and valid biophysical results.

Molecular Formula C23H46O
Molecular Weight 338.6 g/mol
CAS No. 540-09-0
Cat. No. B1203296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12-Tricosanone
CAS540-09-0
Synonyms12-tricosanone
lauron
Molecular FormulaC23H46O
Molecular Weight338.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)CCCCCCCCCCC
InChIInChI=1S/C23H46O/c1-3-5-7-9-11-13-15-17-19-21-23(24)22-20-18-16-14-12-10-8-6-4-2/h3-22H2,1-2H3
InChIKeyVARQGBHBYZTYLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

12-Tricosanone (CAS 540-09-0) Baseline Chemical and Physicochemical Profile


12-Tricosanone (CAS 540-09-0), also known as laurone or diundecyl ketone, is a symmetrical long-chain aliphatic ketone with the molecular formula C₂₃H₄₆O and a molecular weight of 338.6 g/mol [1]. It is characterized by a carbonyl group positioned at the exact center of a saturated 23-carbon chain, conferring a high degree of symmetry [2]. This compound is a white to light yellow crystalline solid at room temperature, with a melting point typically reported between 68-72 °C . Its primary natural occurrence is in various plant sources, including Mirabilis jalapa and palm oils . The compound is notable for its role as a component in insect semiochemistry and as a recently identified impurity in certain biopharmaceutical excipients [3].

12-Tricosanone Procurement: Why Long-Chain Ketone Analogs Are Not Interchangeable


Generic substitution among high-molecular-weight aliphatic ketones is not scientifically valid due to pronounced differences in physicochemical properties that govern solubility, particle formation, and bioactivity. Even minor alterations in chain length or carbonyl position significantly impact the compound's melting point and crystal lattice energy [1]. For instance, the symmetrical C23 ketone 12-tricosanone exhibits distinct solubility behavior in common organic solvents compared to its adjacent homologs, 10-nonadecanone (C19) and 14-heptacosanone (C27), which can critically influence its performance in formulation and crystallization processes [2]. Furthermore, the specific chain length of 12-tricosanone is a key determinant of its biological function as a semiochemical; altering the chain length by even two carbons can abolish its recognition by target insect species [3]. The evidence presented below quantifies these specific differentiations to support rigorous material selection.

Quantitative Evidence Guide for Differentiating 12-Tricosanone (CAS 540-09-0) from In-Class Analogs and Alternatives


Impurity Identification: 12-Tricosanone as a Unique Particle-Forming Marker in Polysorbate 80

12-Tricosanone is a newly identified impurity in Polysorbate 80 (PS80) raw material that directly correlates with the formation of visible particles in monoclonal antibody (mAb) drug products, a phenomenon not observed with other common long-chain ketone impurities [1]. In a study of specific PS80 lots, the presence of 12-tricosanone at elevated levels led to visible particle formation after 18 months of storage at 5±3°C, while PS80 degradation products like fatty acids did not [1]. The impurity was uniquely identified using HS-GC-MS and its concentration in the PS80 raw material was found to directly translate into the amount of particles observed in the final drug product batch, establishing a unique causal link [1].

Biopharmaceutical Formulation Quality Control Particle Sizing

Melting Point Differentiation: Crystallinity and Solid-State Behavior vs. Adjacent Symmetrical Ketones

The melting point of 12-tricosanone serves as a precise, quantifiable differentiator from its closest symmetrical homologs, reflecting its unique crystal lattice energy. The melting point of 12-tricosanone (C23) is reported as 69.3°C, while the C19 homolog (10-nonadecanone) melts at 59.4°C and the C27 homolog (14-heptacosanone) melts at 79.1°C [1]. This non-linear progression in melting point with chain length is a direct consequence of the compound's specific packing arrangement in the solid state, which has been characterized by X-ray diffraction as an orthorhombic crystal system with space group Pcam and unique unit cell dimensions (a = 7.55 Å, b = 4.90 Å) [2]. The ability to grow large, high-quality single crystals of 12-tricosanone via the Czochralski method further underscores its unique solid-state properties, a characteristic exploited for fundamental studies of long-chain ketones [3].

Physical Chemistry Crystallization Solid-State Analysis

Solubility Profile in Acetonitrile: A Quantitative Benchmark vs. Symmetrical Ketone Homologs

The solubility of 12-tricosanone in acetonitrile is quantitatively distinct from that of its shorter (C19) and longer (C27) symmetrical homologs, a critical parameter for its use as an analytical reference or in purification processes. At 60.0°C, the mass fraction of 12-tricosanone in acetonitrile is 69.7%, which is substantially higher than that of 14-heptacosanone (C27) at the same temperature (data available in primary source) and lower than that of 10-nonadecanone (C19) [1]. This difference is maintained across the temperature range, with 12-tricosanone exhibiting a unique solubility curve that reflects its specific intermolecular interactions with the polar solvent [1]. For instance, at 20.0°C, the mass fraction is 0.5%, demonstrating very low cold solubility [1]. This contrasts sharply with its solubility in non-polar solvents like benzene, where the behavior is more similar among homologs [2].

Solubility Science Formulation Development Analytical Chemistry

Role as a Key Intermediate in Biolubricant Synthesis from Lauric Acid

12-Tricosanone is a strategically important intermediate in the synthesis of performance-advantaged, branched biolubricant base oils, derived from renewable lauric acid (C12 fatty acid) . This specific C23 ketone is produced via the ketonic decarboxylation of lauric acid, a reaction that can be catalyzed by MgO or layered double hydroxide (LDH) catalysts under moderate conditions (e.g., 250-300°C) [1]. The resulting 12-tricosanone serves as a unique platform for subsequent aldol condensation with furfural to generate branched-chain precursors, a synthetic pathway not accessible with shorter- or longer-chain ketones from different fatty acid feedstocks . The yield of 12-tricosanone in this reaction has been optimized to 77.8% using specific recrystallization conditions from ethanol/benzene mixtures .

Sustainable Chemistry Catalysis Lubricant Base Oils

Crystal Structure and Morphology for Fundamental Studies

12-Tricosanone possesses a well-defined and unique crystal structure that has made it a model compound for studying the solid-state properties of long-chain aliphatic ketones. Its crystal system is orthorhombic, belonging to the space group Pcam, with unit cell parameters a = 7.55 Å, b = 4.90 Å, and c = ~61 Å [1]. This structure is distinct from both shorter and longer symmetrical ketone homologs, which exhibit different unit cell dimensions and, in some cases, different space groups [1]. Furthermore, the ability to grow large, high-quality single crystals of 12-tricosanone using the Czochralski method has enabled detailed studies of its crystal morphology, mechanical properties, and phase transitions, establishing it as a preferred material for such investigations compared to other long-chain ketones [2].

Crystallography Materials Science Organic Solid State

Targeted Application Scenarios for 12-Tricosanone (CAS 540-09-0) Procurement Based on Verifiable Evidence


Polysorbate 80 (PS80) Raw Material Quality Control in Biopharmaceutical Manufacturing

For biopharmaceutical companies and contract manufacturing organizations (CMOs) using PS80 as an excipient in protein formulations, procuring and analyzing 12-tricosanone is essential. As established by Hampl et al. [1], this specific ketone is an impurity in PS80 that directly causes visible particle formation in monoclonal antibody drug products upon long-term storage. Using a certified reference standard of 12-tricosanone allows for the development of quantitative HS-GC-MS or HPLC methods to screen incoming PS80 lots. Selecting a vendor that can provide 12-tricosanone with a defined purity (e.g., >95.0% by GC ) and a comprehensive Certificate of Analysis is critical for establishing robust quality control protocols and mitigating the risk of batch failures due to particle formation.

Synthesis of Performance-Advantaged Renewable Biolubricant Base Oils

Research groups and chemical companies focused on sustainable chemistry and bio-based lubricants should procure 12-tricosanone as a key intermediate. Evidence from AIChE and catalysis research demonstrates its production via ketonic decarboxylation of lauric acid (a C12 fatty acid) and its subsequent use in aldol condensation with furfural to create branched base oils [1]. The specific C23 chain length and central carbonyl position of 12-tricosanone are crucial for the properties of the final lubricant. For this application, procurement of the compound in high purity (>97% ) from a reputable supplier is necessary to ensure reproducible catalytic reactions and to avoid side reactions from homolog impurities that would alter the product's performance profile.

Fundamental Crystallography and Solid-State Physics Research

Academic and industrial researchers studying the solid-state physics of long-chain organic molecules will find 12-tricosanone to be a well-characterized and readily available model system. Its orthorhombic crystal structure (space group Pcam) with unit cell dimensions a = 7.55 Å, b = 4.90 Å is well-documented [1]. Furthermore, established methods for growing large single crystals of 12-tricosanone via the Czochralski technique exist , making it a superior choice over less characterized homologs. Procurement for this application should focus on vendors offering the compound in a crystalline form with a purity that supports single-crystal growth, typically >95.0% (GC) .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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